1-(3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)-2,2-二甲基丙烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

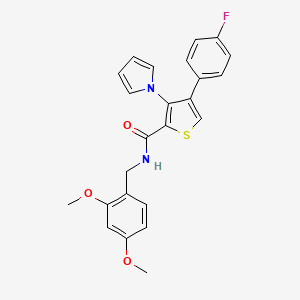

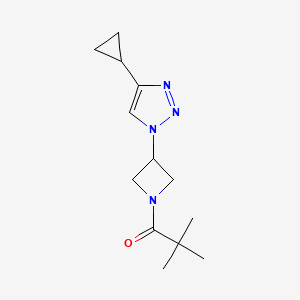

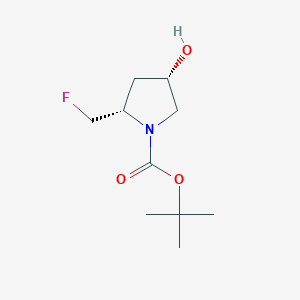

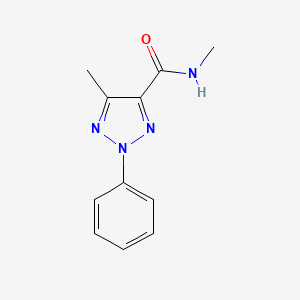

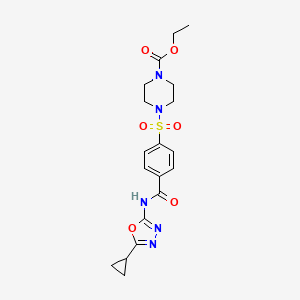

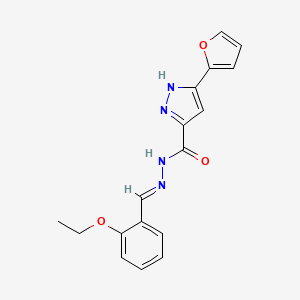

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C13H20N4O and its molecular weight is 248.33. The purity is usually 95%.

BenchChem offers high-quality 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

化合物1-(3-(4-环丙基-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)-2,2-二甲基丙烷-1-酮与各种研究领域相关,包括具有潜在药理应用的杂环化合物的合成和评价。一项相关研究涉及含氮和含硫杂环化合物的微波辅助合成,显示出潜在的抗菌和抗真菌活性 (Mistry 和 Desai,2006)。另一个重要的研究方向是在固相上开发肽三唑,重点介绍了区域选择性铜 (I) 催化的末端炔烃与叠氮化物的 1,3-偶极环加成,该方法与固相肽合成兼容 (Tornøe、Christensen 和 Meldal,2002)。

抗菌和抗真菌应用

相关化合物的抗菌和抗真菌潜力已得到广泛研究。例如,三唑、四唑和螺并嘧啶-噻二唑衍生物已被合成并评估了其对各种细菌和真菌的有效性,显示出有效的抗菌活性 (Abu‐Hashem 和 El‐Shazly,2019)。类似地,1,3-双-(1,2,3-三唑-1-基)-丙烷-2-醇衍生物表现出显着的抗真菌活性,特别是对念珠菌属,一些化合物显示出出色的选择性和低毒性 (Zambrano-Huerta 等人,2019)。

药理学筛选

1,2,3-三唑药理性质的探索包括合成和筛选取代三唑的抗菌活性。一些衍生物在镇痛、抗炎和局部麻醉活性方面显示出有希望的结果,与标准药物相当,但没有抗组胺活性 (Banu、Dinakar 和 Ananthanarayanan,1999)。此外,新型 1,2,3-三唑衍生物的微波辅助合成提供了一种环境友好的方法来创建具有显着抗菌特性的化合物 (Ashok、Gandhi、Srinivas 和 Kumar,2013)。

作用机制

Target of Action

The primary target of the compound “1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one” is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within cells. It plays a crucial role in cellular processes such as angiogenesis, apoptosis, and cell cycle regulation .

Mode of Action

This compound acts as a VHL inhibitor . By inhibiting the VHL protein, it disrupts the ubiquitin-proteasome system, leading to an accumulation of proteins that would otherwise be degraded. This can result in various cellular changes, depending on the specific proteins affected .

Biochemical Pathways

The inhibition of VHL affects multiple biochemical pathways. One key pathway is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL targets HIF for degradation. When vhl is inhibited, hif accumulates and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, cell survival, and glucose metabolism .

Pharmacokinetics

The presence of the 1,2,3-triazole moiety in its structure suggests that it may have good bioavailability and stability .

Result of Action

The inhibition of VHL and subsequent activation of the HIF pathway can lead to various molecular and cellular effects. These include increased angiogenesis, enhanced cell survival under hypoxic conditions, and alterations in glucose metabolism . These effects could potentially be harnessed for the treatment of conditions such as anemia and ischemic diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and oxygen levels of the cellular environment can affect the activity of VHL and, consequently, the efficacy of VHL inhibitors . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure .

属性

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O/c1-13(2,3)12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-5-9/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZNJDSVVVGQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)

![1-(Naphthalene-2-sulfonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2940498.png)

![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)

![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)

![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)